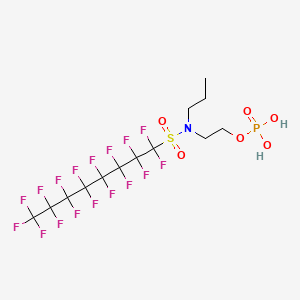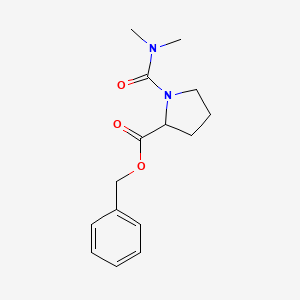
(4-Bromo-3,5-diethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3,5-diethoxyphenyl)methanol is an organic compound with the molecular formula C11H15BrO3 It is a derivative of phenol, where the phenyl ring is substituted with bromine, two ethoxy groups, and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-diethoxyphenyl)methanol can be achieved through several methods. One common approach involves the bromination of 3,5-diethoxyphenylmethanol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3,5-diethoxyphenylmethanol is coupled with a brominated phenyl derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-3,5-diethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: (4-Bromo-3,5-diethoxyphenyl)carboxylic acid.
Reduction: 3,5-diethoxyphenylmethanol.
Substitution: (4-Azido-3,5-diethoxyphenyl)methanol, (4-Cyano-3,5-diethoxyphenyl)methanol, and (4-Mercapto-3,5-diethoxyphenyl)methanol.
Applications De Recherche Scientifique
(4-Bromo-3,5-diethoxyphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where brominated phenols have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (4-Bromo-3,5-diethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, brominated phenols are known to inhibit enzymes like carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromo-3,5-dimethoxyphenyl)methanol: Similar structure but with methoxy groups instead of ethoxy groups.
(3-Bromo-4,5-dimethoxyphenyl)methanol: Bromine and methoxy groups are positioned differently on the phenyl ring.
(3,5-dimethoxyphenyl)methanol: Lacks the bromine atom.
Uniqueness
(4-Bromo-3,5-diethoxyphenyl)methanol is unique due to the presence of both bromine and ethoxy groups, which can influence its reactivity and biological activity. The ethoxy groups can increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.
Propriétés
Numéro CAS |
363166-42-1 |
|---|---|
Formule moléculaire |
C11H15BrO3 |
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
(4-bromo-3,5-diethoxyphenyl)methanol |
InChI |
InChI=1S/C11H15BrO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7H2,1-2H3 |
Clé InChI |
SIMAZWJDCLGAQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1Br)OCC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


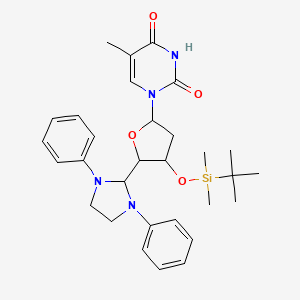

![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)
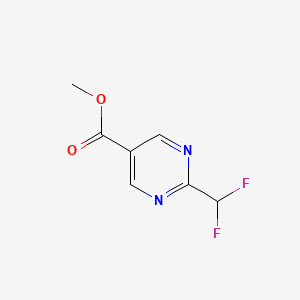


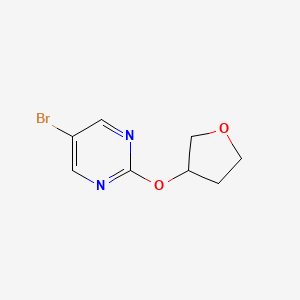
![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)
